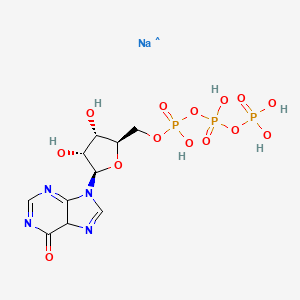
CID 156595310
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine-5-triphosphoric acid sodium salt: is a nucleoside triphosphate that functions as an alternative substrate for ATPases and GTPases . It is a derivative of inosine, a purine nucleoside, and is involved in various biochemical processes. The compound is known for its role in energy metabolism and signal transduction pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosine-5-triphosphoric acid sodium salt can be synthesized through the phosphorylation of inosine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of inosine-5-triphosphoric acid sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Inosine-5-triphosphoric acid sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inosine monophosphate (IMP) and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the triphosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Inosine monophosphate (IMP) and inorganic phosphate.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Inosine-5-triphosphoric acid sodium salt is used as a substrate in enzymatic studies to investigate the specificity and kinetics of nucleoside-5-triphosphatase and ATPase .
Biology: The compound is employed in studies related to nucleotide metabolism and signal transduction pathways. It is also used to explore the effects of deamination of ATP and GTP by various enzymes .
Medicine: Inosine-5-triphosphoric acid sodium salt has potential therapeutic applications due to its role in energy metabolism and signal transduction. It is being investigated for its neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities .
Industry: The compound is utilized in biochemical assays and as a reagent in the synthesis of other nucleotides and nucleoside analogs .
Wirkmechanismus
Inosine-5-triphosphoric acid sodium salt exerts its effects by acting as a substrate for ATPases and GTPases. It can replace ATP and GTP in various biochemical reactions, influencing energy metabolism and signal transduction pathways . The compound interacts with molecular targets such as nucleoside transporters and G-protein coupled receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Adenosine-5-triphosphate (ATP): A primary energy carrier in cells.
Guanosine-5-triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine-5-triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.
Uniqueness: Inosine-5-triphosphoric acid sodium salt is unique due to its ability to act as an alternative substrate for both ATPases and GTPases, making it a versatile tool in biochemical research. Its role in modulating various biochemical pathways and potential therapeutic applications further distinguishes it from other nucleoside triphosphates .
Eigenschaften
Molekularformel |
C10H15N4NaO14P3 |
|---|---|
Molekulargewicht |
531.16 g/mol |
InChI |
InChI=1S/C10H15N4O14P3.Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
XWBZWHPQFRMNGQ-YQWOUVSTSA-N |
Isomerische SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Kanonische SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)
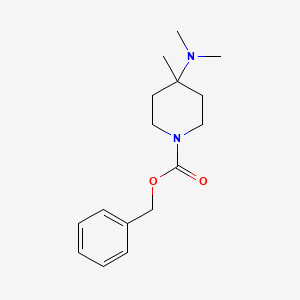
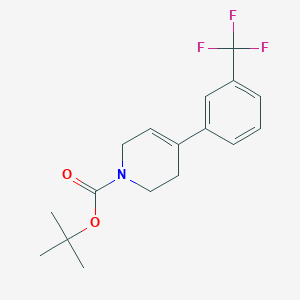
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

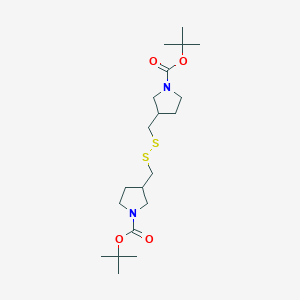
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)

![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)

![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
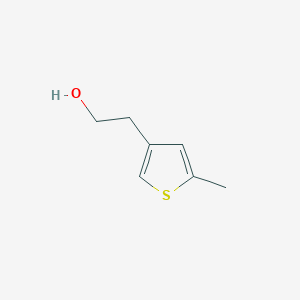
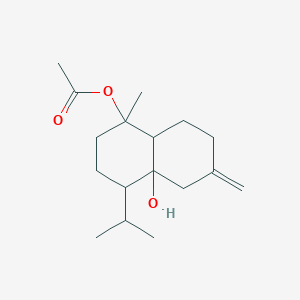
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
